

1-(2-Amino-4-chlorophenyl)ethanone molecular structure

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Compound of Interest

Compound Name: 1-(2-Amino-4-chlorophenyl)ethanone

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An In-Depth Technical Guide to the Molecular Structure of **1-(2-Amino-4-chlorophenyl)ethanone**

Abstract

This guide provides a comprehensive technical overview of **1-(2-Amino-4-chlorophenyl)ethanone**, a substituted acetophenone derivative of significant interest in synthetic organic chemistry and drug discovery. The document elucidates the molecule's structural features, physicochemical properties, and spectroscopic characteristics. Furthermore, it explores a representative synthetic pathway, key aspects of its chemical reactivity, and its applications as a crucial intermediate in the development of novel pharmaceutical agents. Safety and handling protocols are also summarized to ensure its proper use in a research environment. This paper is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this compound.

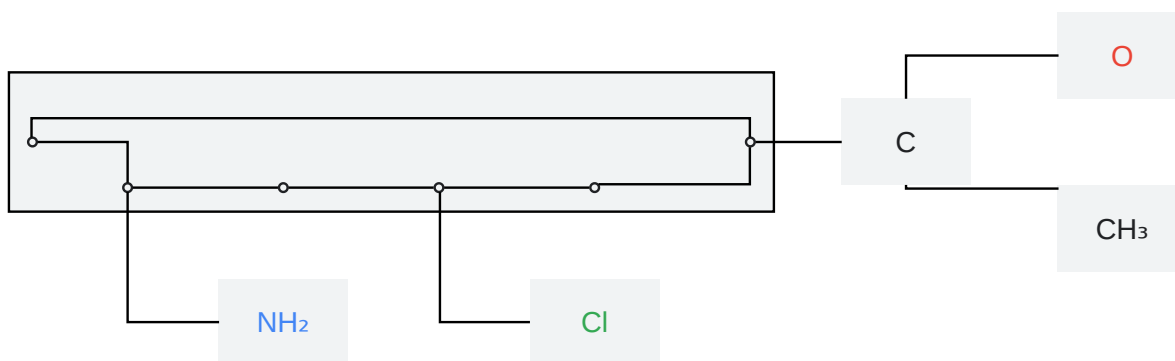
Introduction

1-(2-Amino-4-chlorophenyl)ethanone, also known as 2-amino-4-chloroacetophenone, is an aromatic ketone that serves as a versatile building block in organic synthesis. Its molecular architecture, featuring an aniline moiety, a halogen substituent, and a ketone functional group, provides multiple reactive sites for chemical modification. This trifunctional nature makes it a valuable precursor for constructing more complex molecular scaffolds, particularly heterocyclic

systems found in many biologically active compounds. Understanding its structural and electronic properties is paramount for its effective utilization in designing targeted molecules for medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

The molecular structure of **1-(2-Amino-4-chlorophenyl)ethanone** consists of an acetophenone core substituted with an amino group at the ortho position (C2) and a chlorine atom at the para position (C4) relative to the acetyl group. The presence of the electron-donating amino group and the electron-withdrawing chlorine atom on the benzene ring influences the molecule's overall electronic distribution, reactivity, and intermolecular interactions.



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Caption: 2D structure of **1-(2-Amino-4-chlorophenyl)ethanone**.

The key physicochemical properties of this compound are summarized in the table below.

Property	Value	Source
CAS Number	39061-72-8	[1]
Molecular Formula	C ₈ H ₈ ClNO	[1]
Molecular Weight	169.61 g/mol	[2]
Melting Point	90 °C	[1]
Boiling Point	310.2±22.0 °C (Predicted)	[1]
Density	1.254±0.06 g/cm ³ (Predicted)	[1]
pKa	1.25±0.10 (Predicted)	[1]
Storage Temperature	2–8 °C, under inert gas	[1]

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the molecular structure of **1-(2-Amino-4-chlorophenyl)ethanone**. The expected data from key techniques are as follows:

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum would reveal distinct signals corresponding to the different types of protons. The aromatic protons would appear as a set of multiplets in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns dictated by coupling with each other. The protons of the amino group (-NH₂) would likely appear as a broad singlet, and the methyl protons (-CH₃) of the acetyl group would be a sharp singlet in the upfield region (around 2.5 ppm).
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum would show eight distinct signals for the eight carbon atoms. The carbonyl carbon (C=O) would be the most downfield signal (typically >190 ppm). The six aromatic carbons would appear in the 110-150 ppm range, and the methyl carbon would be the most upfield signal.
- IR (Infrared) Spectroscopy:** The IR spectrum provides information about the functional groups. Key expected absorptions include a strong C=O stretching band for the ketone at approximately 1650-1700 cm⁻¹. N-H stretching bands for the primary amine would be visible in the 3300-3500 cm⁻¹ region. C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

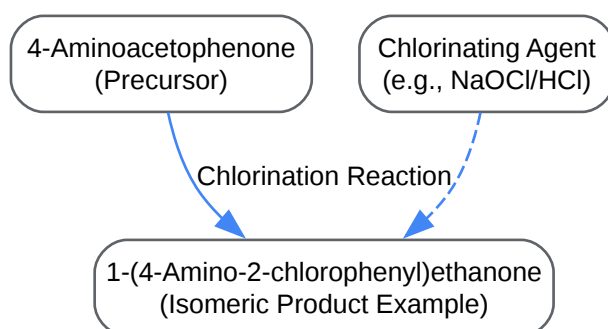
- **MS (Mass Spectrometry):** Mass spectrometry would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (169.61). A characteristic isotopic pattern ($M+2$ peak) at approximately one-third the intensity of the M^+ peak would be observed due to the presence of the chlorine-37 isotope, confirming the presence of a single chlorine atom.

Synthesis and Reactivity

A common synthetic approach to substituted aminophenyl ethanones involves electrophilic aromatic substitution on a protected or unprotected aniline derivative. For instance, the synthesis of a related isomer, 1-(4-amino-2-chlorophenyl)ethanone hydrochloride, can be achieved via the chlorination of 4-aminoacetophenone[3]. This highlights a general strategy where functionalization of a simpler precursor is employed.

The reactivity of **1-(2-Amino-4-chlorophenyl)ethanone** is governed by its three functional groups:

- **Amino Group:** The nucleophilic primary amine can undergo various reactions such as acylation, alkylation, and diazotization, making it a key handle for building heterocyclic rings.
- **Ketone Group:** The carbonyl group is susceptible to nucleophilic attack and can participate in condensation reactions, reductions to form alcohols, or reductive aminations.
- **Aromatic Ring:** The ring is activated by the amino group and can undergo further electrophilic substitution, although the positions are directed by the existing substituents.



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Caption: Simplified workflow for synthesis of a related chloro-aminoacetophenone.

Applications in Research and Drug Development

1-(2-Amino-4-chlorophenyl)ethanone and its isomers are valuable intermediates in the synthesis of pharmaceuticals. The presence of multiple reactive sites allows for the construction of diverse molecular libraries for high-throughput screening. It is a key building block for synthesizing various heterocyclic compounds, such as quinolines and benzodiazepines, which are core structures in many therapeutic agents. Its derivatives have been investigated for a range of biological activities, and it serves as an important intermediate in the development of new drugs.[4][5] For example, related thiouracil amides have been synthesized and studied as potential inhibitors of Poly (ADP-Ribose) Polymerase (PARP) for applications in oncology[6].

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **1-(2-Amino-4-chlorophenyl)ethanone** and its related isomers. Based on data for similar chloroacetophenone derivatives, the compound may be toxic if swallowed or inhaled and can cause skin and serious eye irritation.[7][8]

Hazard Information	Precautionary Statements
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8]
Prevention	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.
Response	P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]
Storage	P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[7][8]
Disposal	P501: Dispose of contents/container to an approved waste disposal plant.[7][8]

Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

1-(2-Amino-4-chlorophenyl)ethanone is a chemically significant molecule whose structure offers a rich platform for synthetic exploration. The interplay between its amino, chloro, and acetyl functional groups defines its reactivity and makes it a highly valuable intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical applications. A thorough understanding of its molecular structure, spectroscopic properties, and safe handling is crucial for leveraging its full potential in research and development.

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